3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Description
This compound belongs to the pyridazinoindole class, characterized by a fused pyridazine-indole core. Its structure features:
- A 5-methyl group contributing to steric stabilization and metabolic resistance.
- A piperazine ring linked via a methylene group at position 3, substituted with a 4-fluorophenyl group, which is critical for receptor affinity modulation.
Structural elucidation of such compounds typically employs X-ray crystallography refined via programs like SHELXL .
Properties
Molecular Formula |
C24H26FN5O3 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C24H26FN5O3/c1-27-20-13-22(33-3)21(32-2)12-18(20)19-14-26-30(24(31)23(19)27)15-28-8-10-29(11-9-28)17-6-4-16(25)5-7-17/h4-7,12-14H,8-11,15H2,1-3H3 |
InChI Key |
KBRFLOCJATWPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5=CC=C(C=C5)F)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridazinoindole core: This can be achieved through cyclization reactions involving appropriate indole and hydrazine derivatives.
Introduction of the piperazine ring: This step involves the reaction of the intermediate with 4-(4-fluorophenyl)piperazine under suitable conditions.
Methoxylation and methylation: These functional groups are introduced through standard organic reactions such as methylation using methyl iodide and methoxylation using methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the piperazine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
The pyridazino[4,5-b]indol-4-one core is shared among several derivatives. Key distinctions arise from substituent variations:
Key Differences:
- Linker Group: The target compound uses a methylene (-CH2-) linker, while the analogue employs a carbonyl (-CO-) group.
- Piperazine Substitution: The 4-fluorophenyl group (target) vs. 3-trifluoromethylphenyl (analogue) alters lipophilicity (logP) and steric bulk.
Piperazine-Containing Analogues
Piperazine derivatives with varied aromatic substitutions exhibit distinct receptor affinities:
Notes:
- The 4-fluorophenyl group in the target compound likely enhances 5-HT1A binding due to fluorine’s electronegativity and optimal steric fit.
- Compound 10a (from ) lacks the pyridazinoindole core but shares a piperazine motif, demonstrating the scaffold’s versatility in targeting diverse proteins .
Pharmacological Implications
- Target Compound: The 7,8-dimethoxy groups may improve solubility compared to non-polar analogues, while the methylene linker balances flexibility and binding pocket accommodation.
- Carbonyl-Linked Analogue : The trifluoromethyl group and carbonyl linker could enhance blood-brain barrier penetration but may reduce aqueous solubility.
Biological Activity
The compound 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a member of the pyridazinoindole class of compounds. Its unique structure suggests potential biological activities that could be leveraged in pharmacological applications. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 397.45 g/mol. The presence of the fluorophenyl and piperazine moieties is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H24FN5O2 |
| Molecular Weight | 397.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, it may act as a modulator of serotonin and dopamine receptors due to the presence of the piperazine ring, which is known for its affinity to these targets.
Key Mechanisms:
- Receptor Binding : The piperazine moiety facilitates binding to neurotransmitter receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties in models of neurodegeneration.
Biological Activity
Research has indicated that derivatives of this compound exhibit various biological activities:
- Antidepressant Activity : Compounds with similar structures have been studied for their antidepressant effects through modulation of serotonergic pathways.
- Neuroprotective Effects : Studies suggest potential neuroprotective roles against oxidative stress and neuroinflammation.
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against a range of pathogens.
Case Studies and Research Findings
A review of relevant literature reveals several studies that highlight the biological activity of compounds related to or structurally similar to our target compound:
- Neuroprotective Effects :
- Antidepressant-like Effects :
- Inhibition of Enzymatic Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
